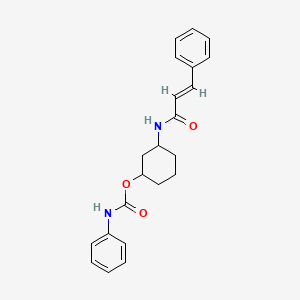
(E)-3-cinnamamidocyclohexyl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-cinnamamidocyclohexyl phenylcarbamate is an organic compound that features a cinnamamide group attached to a cyclohexyl ring, which is further connected to a phenylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-cinnamamidocyclohexyl phenylcarbamate typically involves a multi-step process:
Formation of Cinnamamide: The initial step involves the synthesis of cinnamamide from cinnamic acid and ammonia or an amine under dehydrating conditions.
Cyclohexylation: The cinnamamide is then subjected to a cyclohexylation reaction, where a cyclohexyl group is introduced, often using cyclohexyl halides in the presence of a base.
Carbamoylation: The final step involves the introduction of the phenylcarbamate group. This is typically achieved by reacting the cyclohexylated cinnamamide with phenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
(E)-3-cinnamamidocyclohexyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the amide or carbamate groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylcarbamate moiety, where nucleophiles can replace the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cinnamamide and phenylcarbamate groups.
Reduction: Reduced forms of the amide and carbamate groups, potentially leading to amines and alcohols.
Substitution: Substituted derivatives where the phenyl group is replaced by other nucleophiles.
科学的研究の応用
(E)-3-cinnamamidocyclohexyl phenylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (E)-3-cinnamamidocyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The cinnamamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylcarbamate moiety may enhance the compound’s binding affinity and specificity. The overall effect is a modulation of biological pathways, leading to the observed biological activities.
類似化合物との比較
Similar Compounds
Cinnamamide: Shares the cinnamamide group but lacks the cyclohexyl and phenylcarbamate moieties.
Cyclohexylcarbamate: Contains the cyclohexyl and carbamate groups but lacks the cinnamamide moiety.
Phenylcarbamate: Features the phenylcarbamate group but lacks the cinnamamide and cyclohexyl groups.
Uniqueness
(E)-3-cinnamamidocyclohexyl phenylcarbamate is unique due to the combination of its three functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in the individual components or simpler analogs.
特性
IUPAC Name |
[3-[[(E)-3-phenylprop-2-enoyl]amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-21(15-14-17-8-3-1-4-9-17)23-19-12-7-13-20(16-19)27-22(26)24-18-10-5-2-6-11-18/h1-6,8-11,14-15,19-20H,7,12-13,16H2,(H,23,25)(H,24,26)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCAICRBIYQWMP-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide](/img/structure/B2474927.png)
![2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2474929.png)
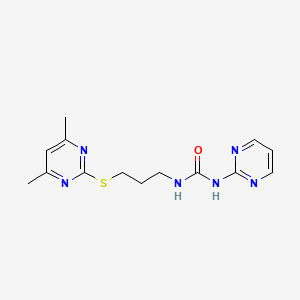
![N'-[2-(2-methoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2474931.png)
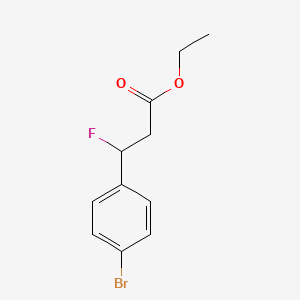
![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2474934.png)

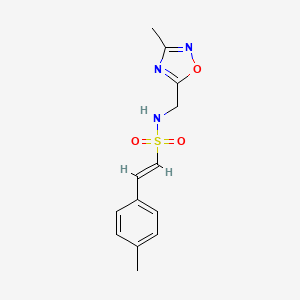

![2-(4-(4-(Tert-butyl)phenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2474943.png)
![tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate](/img/structure/B2474945.png)
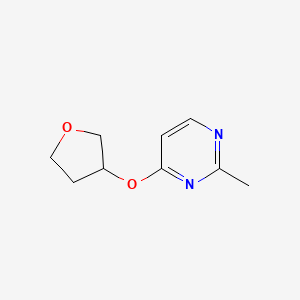
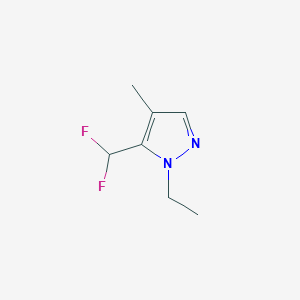
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2474949.png)
